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Compound of Interest

Compound Name: DC07090

Cat. No.: B499696 Get Quote

An In-Depth Technical Guide to DC07090: A Novel Antiviral Agent

This technical guide provides a comprehensive overview of the chemical properties, structure,

and mechanism of action of DC07090, a novel, non-peptidyl small molecule inhibitor targeting

the 3C protease of human enterovirus 71 (EV71). This document is intended for researchers,

scientists, and professionals in the field of drug development.

Chemical Properties and Structure
DC07090 is a reversible and competitive inhibitor of EV71 3C protease (3Cpro), an enzyme

crucial for the viral life cycle of enteroviruses.[1] Chemically, it is characterized by the presence

of oxazole and pyridine moieties.[1]

Table 1: Physicochemical and Pharmacokinetic Properties of DC07090
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Property Value Reference

IUPAC Name

2-(4-chlorophenyl)-N-((5-

(pyridin-3-yl)-1,3,4-oxadiazol-

2-yl)methyl)acetamide

Molecular Formula C16H13ClN4O2

Molecular Weight 328.76 g/mol

CAS Number 879070-72-1

Inhibitory Constant (Ki) 23.29 ± 12.08 μM [1]

IC50 (EV71 3Cpro) 21.72 ± 0.95 μM [1]

EC50 (EV71 replication) 22.09 ± 1.07 μM [1]

EC50 (CVA16 replication) 27.76 ± 0.88 μM [1]

Cytotoxicity (CC50) > 200 μM [1]

Mechanism of Action
DC07090 functions as an antiviral agent by specifically targeting and inhibiting the EV71 3C

protease. This enzyme is a cysteine protease that plays a critical role in the viral replication

process by cleaving the viral polyprotein into mature, functional proteins. By competitively

binding to the active site of the 3C protease, DC07090 prevents this cleavage, thereby halting

the viral life cycle.[1]

Molecular docking and molecular dynamics simulation studies have further elucidated the

binding mode of DC07090 with the EV71 3C protease.[1]

Signaling Pathway of EV71 Inhibition by DC07090
The following diagram illustrates the inhibitory effect of DC07090 on the replication of

Enterovirus 71.
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Caption: Inhibition of EV71 replication by DC07090 via targeting of 3C protease.

Experimental Protocols
The discovery and characterization of DC07090 involved several key experimental procedures.

Virtual Screening for Inhibitor Identification
The identification of DC07090 was achieved through a docking-based virtual screening

approach.[1] This computational method involves the screening of large compound libraries

against the three-dimensional structure of the target protein to identify potential inhibitors.

Workflow for Virtual Screening:
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Caption: Workflow for the identification of DC07090 through virtual screening.

Enzyme Inhibition Assay
The inhibitory activity of DC07090 against EV71 3C protease was quantified using an in vitro

enzyme assay.[1]

Principle: The assay measures the enzymatic activity of the 3C protease in the presence and

absence of the inhibitor. The activity is typically monitored by the cleavage of a fluorogenic

substrate.

Methodology:

Recombinant EV71 3C protease is incubated with varying concentrations of DC07090.

A specific fluorogenic substrate for the 3C protease is added to initiate the reaction.
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The fluorescence intensity is measured over time using a plate reader.

The rate of substrate cleavage is calculated and used to determine the IC50 value of the

inhibitor.

Kinetic Analysis: To determine the mechanism of inhibition (e.g., competitive, non-

competitive), enzyme kinetic studies are performed by measuring the reaction rates at

different substrate and inhibitor concentrations. The data is then fitted to kinetic models, such

as the Michaelis-Menten equation, to determine the inhibitory constant (Ki).[1]

Antiviral Activity Assay
The efficacy of DC07090 in inhibiting viral replication in a cellular context was evaluated using

a cell-based antiviral assay.[1]

Principle: This assay measures the ability of the compound to protect host cells from the

cytopathic effect (CPE) induced by viral infection.

Methodology:

Host cells (e.g., RD cells) are seeded in microtiter plates.

The cells are treated with serial dilutions of DC07090.

The cells are then infected with a known titer of EV71 or CVA16.

After an incubation period, cell viability is assessed using methods such as the MTT

assay.

The EC50 value, the concentration of the compound that protects 50% of the cells from

viral-induced death, is calculated.

Cytotoxicity Assay: A parallel assay is conducted on uninfected cells to determine the

cytotoxicity of the compound (CC50 value). This is crucial for assessing the therapeutic index

of the potential drug.[1]

Structure-Activity Relationship
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To explore the structure-activity relationship (SAR) of DC07090, a series of 15 new derivatives

were designed, synthesized, and evaluated in vitro.[1] This systematic modification of the

chemical structure of DC07090 and the subsequent evaluation of the antiviral and enzymatic

activities of the resulting analogs provide valuable insights into the key chemical features

required for potent inhibition of the EV71 3C protease. Among the synthesized derivatives, four

compounds exhibited inhibitory activities against the enzyme, but only DC07090 showed

significant inhibition of EV71 replication in cell culture.[1]

Conclusion
DC07090 represents a promising new class of non-peptidyl small molecule inhibitors for the

treatment of infections caused by EV71 and other picornaviruses.[1] Its well-characterized

mechanism of action, favorable in vitro activity, and low cytotoxicity make it a strong candidate

for further preclinical and clinical development. The detailed experimental protocols and

structural information provided in this guide serve as a valuable resource for researchers

working on the development of novel antiviral therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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